molecular formula C13H19N3O4 B8328715 Tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate

Tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate

Cat. No. B8328715
M. Wt: 281.31 g/mol
InChI Key: UNZYWGIXVVCSAX-UHFFFAOYSA-N
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Patent
US07355052B2

Procedure details

Carbonyl-di-imidazole (1.62 g, 2 eq) is added to a solution cooled down to 0° C., of tert-butyl 4-aminophenylcarbamate (1.04 g) in anhydrous dichloromethane (100 ml). The mixture is taken to a temperature of 20° C. and is stirred at this temperature for 15 hours. Triethylamine (7 ml, 10 eq) followed by O-methylhydroxylamine hydrochloride (4.2 g, 10 eq) are successively added to the reaction medium cooled down to 0° C. After stirring for 3 hours at a temperature of approximately 20° C., water saturated with sodium hydrogen carbonate and chloroform is added to the mixture. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 then concentrated under reduced pressure at 40° C. in order to produce tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate (1.33 g). A current of gaseous hydrochloric acid is passed through a suspension of this derivative in ethyl acetate until the reaction is complete. The precipitate obtained is filtered then washed with diethyl ether and dried in order to produce N-(4-aminophenyl)-N′-methoxyurea hydrochloride (1 g).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](C1NC=CN=1)(C1NC=CN=1)=[O:2].[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:16][CH:15]=1.C(N(CC)CC)C.Cl.[CH3:36][O:37][NH2:38].C(=O)([O-])O.[Na+]>ClCCl.C(Cl)(Cl)Cl.O>[CH3:36][O:37][NH:38][C:1]([NH:13][C:14]1[CH:15]=[CH:16][C:17]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:24])([CH3:26])[CH3:25])=[CH:18][CH:19]=1)=[O:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
NC1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.CON
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at this temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is taken to a temperature of 20° C.
ADDITION
Type
ADDITION
Details
are successively added to the reaction medium
ADDITION
Type
ADDITION
Details
is added to the mixture
EXTRACTION
Type
EXTRACTION
Details
After decantation and extractions
WASH
Type
WASH
Details
the combined organic phases are washed with salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure at 40° C. in order

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CONC(=O)NC1=CC=C(C=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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